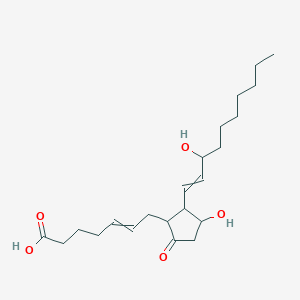
20-ethyl Prostaglandin E2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
20-Ethyl Prostaglandin E2 is an analog of Prostaglandin E2, characterized by an extended ω-chain due to two additional methylene carbon atoms . Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids, playing crucial roles in inflammation, pain, and other physiological processes .
準備方法
The synthesis of 20-Ethyl Prostaglandin E2 involves the modification of the ω-chain of Prostaglandin E2. This is typically achieved through a series of organic reactions, including oxidation and reduction steps, to introduce the ethyl group at the desired position . Industrial production methods often involve the use of advanced organic synthesis techniques to ensure high yield and purity .
化学反応の分析
20-Ethyl Prostaglandin E2 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the hydroxyl groups present in the molecule.
Reduction: This reaction can be employed to reduce ketone groups to alcohols.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
20-Ethyl Prostaglandin E2 has a wide range of scientific research applications:
作用機序
20-Ethyl Prostaglandin E2 exerts its effects by binding to specific prostaglandin receptors, such as EP2 and EP4 . This binding activates intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, leading to various physiological responses . The molecular targets and pathways involved include the regulation of inflammation, pain perception, and vascular tone .
類似化合物との比較
20-Ethyl Prostaglandin E2 is unique due to its extended ω-chain, which differentiates it from other prostaglandins such as Prostaglandin E2 and Prostaglandin F2α . Similar compounds include:
Prostaglandin E2: Known for its role in inflammation and pain modulation.
Prostaglandin F2α: Involved in smooth muscle contraction and regulation of intraocular pressure.
Thromboxanes and Leukotrienes: Related eicosanoids with distinct physiological roles.
特性
IUPAC Name |
7-[3-hydroxy-2-(3-hydroxydec-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O5/c1-2-3-4-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27/h6,9,14-15,17-19,21,23,25H,2-5,7-8,10-13,16H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMMZTNQIJBMBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13394911.png)
![Sodium;9-[4-[3,8-dihydroxy-2-(3-hydroxybutan-2-yl)-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B13394915.png)
![N-[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-2-[1-[formyl(hydroxy)amino]ethyl]-5-phenylpentanamide](/img/structure/B13394918.png)
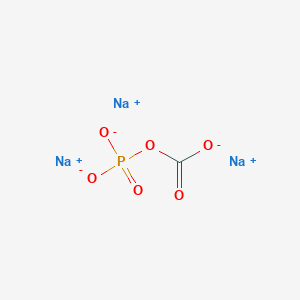
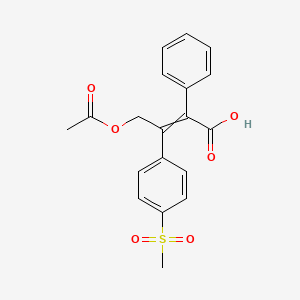
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-(2,2-dimethylpropanoyloxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13394951.png)
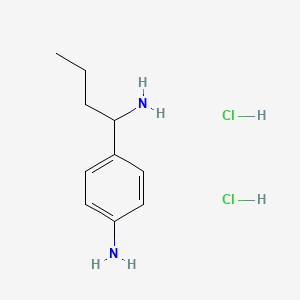
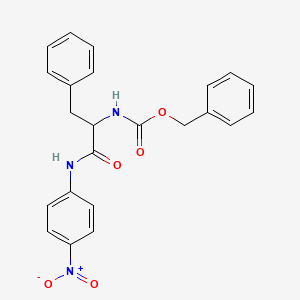
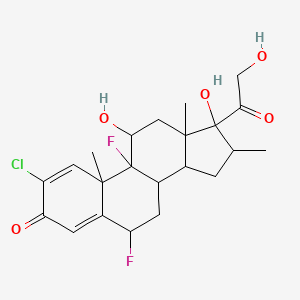
![tert-butylazanium;4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B13394976.png)
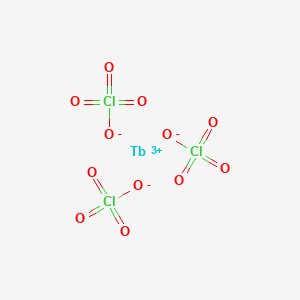
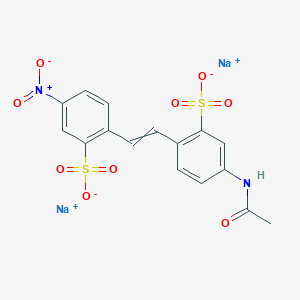
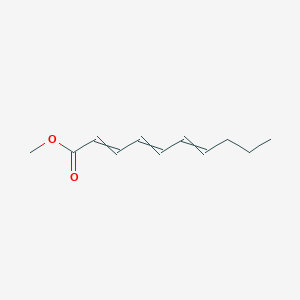
![(2S)-1-[(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13395006.png)
